![molecular formula C11H15N3O2 B1607766 1-(2-Nitrophenyl)-1,4-diazepane CAS No. 450352-64-4](/img/structure/B1607766.png)
1-(2-Nitrophenyl)-1,4-diazepane
Overview
Description
1-(2-Nitrophenyl)-1,4-diazepane is an organic compound belonging to the diazepane family. It is an important intermediate in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and other organic compounds. 1-(2-Nitrophenyl)-1,4-diazepane is also a useful intermediate in the synthesis of heterocyclic compounds and polymers.
Scientific Research Applications
Synthetic Precursors and Chemical Synthesis
1-(2-Nitrophenyl)-1,4-diazepane is not directly cited in the available literature; however, compounds with structural similarities, particularly those involving diazepane rings and nitrophenyl groups, have been extensively studied for their synthetic utility and reactivity. For example, research on doubly activated cyclopropanes as synthetic precursors highlights their role in the regiospecific synthesis of densely functionalized pyrroles, demonstrating the utility of related compounds in complex organic syntheses (Wurz & Charette, 2005).
Catalysis and Reaction Mechanisms
Iron(III) complexes of linear tetradentate bis(phenolate) ligands , including those with nitrobenzyl substituents, have been studied as structural and functional models for enzymes, revealing insights into quinone formation vs. intradiol cleavage. These complexes provide a foundation for understanding the catalytic behavior of transition metal complexes in biological systems (Mayilmurugan et al., 2010).
Antimicrobial and Anticancer Activities
Research into diazepine derivatives has shown that certain 1,4-diazepin-1-yl-substituted compounds exhibit significant antimicrobial and anticancer activities. These studies contribute to the development of new therapeutic agents, highlighting the potential medical applications of compounds related to 1-(2-Nitrophenyl)-1,4-diazepane (Verma et al., 2015).
Material Science and Surface Modification
The grafting of nitrophenyl groups on various surfaces without electrochemical induction demonstrates the application of nitrophenyl-functionalized compounds in modifying material surfaces. This technique has implications for creating functional coatings and interfaces in material science (Adenier et al., 2005).
properties
IUPAC Name |
1-(2-nitrophenyl)-1,4-diazepane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O2/c15-14(16)11-5-2-1-4-10(11)13-8-3-6-12-7-9-13/h1-2,4-5,12H,3,6-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKGIQPLUVKLSNV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1)C2=CC=CC=C2[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00385248 | |
Record name | 1-(2-nitrophenyl)-1,4-diazepane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00385248 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Nitrophenyl)-1,4-diazepane | |
CAS RN |
450352-64-4 | |
Record name | 1-(2-nitrophenyl)-1,4-diazepane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00385248 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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